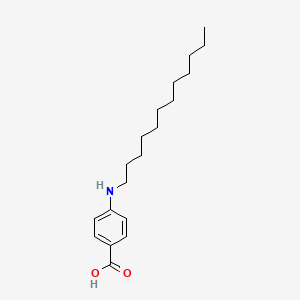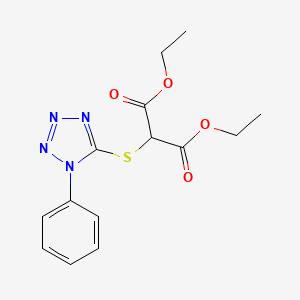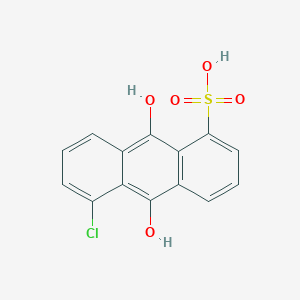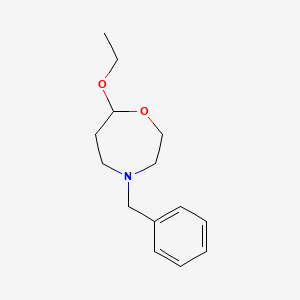
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.248 g/mol . This compound is known for its unique structural features, which include a pyridine ring, a carboxamide group, and a nitrophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide typically involves the reaction of 6-methyl-2-pyridinecarboxamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide can be compared with other similar compounds such as:
2-Pyridinecarboxamide, 6-methyl-N-(4-chlorophenyl)-, 1-oxide: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and biological activity.
2-Pyridinecarboxamide, 6-methyl-N-(4-methylphenyl)-, 1-oxide: The presence of a methyl group instead of a nitro group results in different chemical and biological properties. The uniqueness of this compound lies in its nitrophenyl group, which imparts specific reactivity and potential biological activities.
Propiedades
Número CAS |
56387-83-8 |
|---|---|
Fórmula molecular |
C13H11N3O4 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
6-methyl-N-(4-nitrophenyl)-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-3-2-4-12(15(9)18)13(17)14-10-5-7-11(8-6-10)16(19)20/h2-8H,1H3,(H,14,17) |
Clave InChI |
DROKEJAIEHXYNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


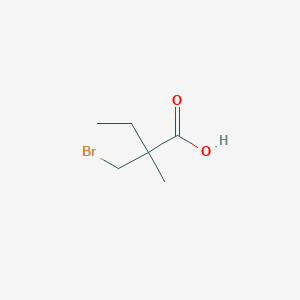
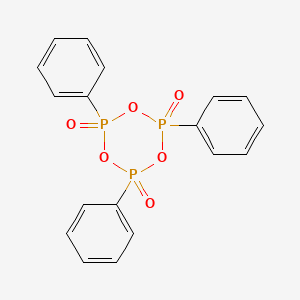
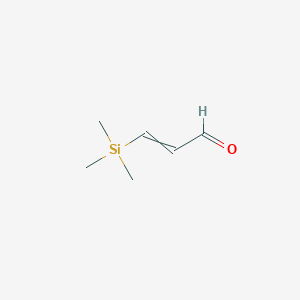
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
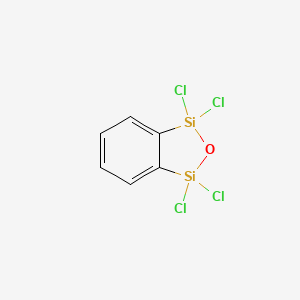
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
